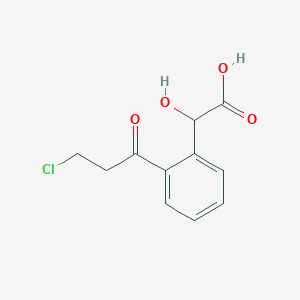

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

Description

Properties

Molecular Formula |

C11H11ClO4 |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

2-[2-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C11H11ClO4/c12-6-5-9(13)7-3-1-2-4-8(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |

InChI Key |

QACWJODUUNAZRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Hydroxybenzaldehyde

The synthesis typically begins with 2-hydroxybenzaldehyde as the starting material. Alkylation introduces the hydroxymethyl group via reaction with formaldehyde under basic conditions (e.g., NaOH or KOH). This step forms 2-(hydroxymethyl)phenol, which is subsequently protected as its acetate ester to prevent undesired side reactions during subsequent steps.

Reaction conditions :

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 0–5°C (to control exothermicity)

- Yield: 70–85%

Friedel-Crafts Acylation

The alkylated intermediate undergoes Friedel-Crafts acylation with propanoyl chloride ($$ \text{CH}{3}\text{CH}{2}\text{COCl} $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{AlCl}_{3} $$) to introduce the propanone moiety. This step forms 1-(2-(hydroxymethyl)phenyl)propan-1-one.

$$

\text{2-(Hydroxymethyl)phenol} + \text{CH}{3}\text{CH}{2}\text{COCl} \xrightarrow{\text{AlCl}_{3}} \text{1-(2-(Hydroxymethyl)phenyl)propan-1-one} + \text{HCl}

$$

Key parameters :

- Catalyst loading: 1.2 equivalents of $$ \text{AlCl}_{3} $$

- Reaction time: 4–6 hours

- Yield: 65–75%

Chlorination

The propanone side chain is chlorinated using thionyl chloride ($$ \text{SOCl}{2} $$) or phosphorus pentachloride ($$ \text{PCl}{5} $$). Thionyl chloride is preferred for its gaseous byproducts ($$ \text{SO}_{2} $$, $$ \text{HCl} $$), which simplify purification.

$$

\text{1-(2-(Hydroxymethyl)phenyl)propan-1-one} + \text{SOCl}{2} \rightarrow \text{1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one} + \text{SO}{2} + \text{HCl}

$$

Optimization notes :

- Solvent: Anhydrous dichloromethane (DCM)

- Temperature: Reflux (40–45°C)

- Yield: 80–90%

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is verified using:

- HPLC : >98% purity

- NMR : Distinct peaks at δ 2.8–3.2 (m, CH2Cl), δ 4.5 (s, CH2OH), δ 7.4–8.1 (aromatic protons).

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability:

Continuous-Flow Reactors

Friedel-Crafts acylation is conducted in continuous-flow systems to enhance heat dissipation and reduce reaction time (1–2 hours).

Catalyst Recycling

Lewis acid catalysts (e.g., $$ \text{AlCl}_{3} $$) are recovered via aqueous extraction and reused, reducing waste.

Solvent Selection

Toluene replaces DCM in chlorination steps due to lower toxicity and easier recovery.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates Friedel-Crafts acylation (10–15 minutes vs. 4–6 hours) with comparable yields (70–75%).

One-Pot Methods

A Prins reaction-based approach (as detailed in ETD/MTU Thesis) uses methylene diacetate and styrene derivatives, but adaptation for this compound remains experimental.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Conventional Laboratory | 70–85% | 12–18 h | High | Low |

| Industrial Continuous-Flow | 75–80% | 4–6 h | Moderate | High |

| Microwave-Assisted | 70–75% | 1–2 h | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Structural Analog 1: 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one (CAS 1480471-34-8)

Key Differences :

- Substituents : Replaces the carboxy(hydroxy)methyl group with a carboxymethyl (-CH2COOH) group.

- Molecular Formula : C₁₁H₁₁ClO₃ vs. the target compound's likely formula (C₁₁H₁₁ClO₄, assuming an additional hydroxyl group).

Structural Analog 2: 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

Key Differences :

- Substituents : Features a 3-chlorophenyl group and a simpler propan-2-one backbone without hydroxyl or carboxyl groups.

- Molecular Weight : 203.07 g/mol (vs. ~226–240 g/mol for the target compound).

- Reactivity : Lacks acidic protons (e.g., -COOH or -OH), making it less prone to ionization or esterification under physiological conditions .

Structural Analog 3: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)

Key Differences :

- Substituents: Contains a hydroxyl group on the propanone backbone and a 3-chlorophenyl group.

- The target compound’s carboxyl group may alter its blood-brain barrier permeability .

Structural Analog 4: 3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one (CAS 1480662-90-5)

Key Differences :

- Substituents: Introduces a nitro (-NO₂) group and a hydroxyl group on the propanone backbone.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Target Compound* | ~C₁₁H₁₁ClO₄ | ~226–240 | -COOH, -OH, -Cl, ketone | High polarity, acidic protons |

| 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one | C₁₁H₁₁ClO₃ | 226.65 | -COOH, -Cl, ketone | Moderate polarity |

| 1-Chloro-3-(3-chlorophenyl)propan-2-one | C₉H₈Cl₂O | 203.07 | -Cl (x2), ketone | Lipophilic, neutral pH |

| 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | C₉H₉ClO₂ | 184.62 | -OH, -Cl, ketone | Polar, CNS impurity |

*Estimated based on structural analogs.

Key Observations:

Polarity and Solubility: The target compound’s carboxyl and hydroxyl groups enhance aqueous solubility compared to non-polar analogs like 1-chloro-3-(3-chlorophenyl)propan-2-one .

Acidity : The -COOH group (pKa ~2–3) and -OH group (pKa ~10) in the target compound may lead to pH-dependent solubility and ionization, unlike analogs lacking these groups.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one, and how can steric/electronic effects be optimized?

Methodological Answer: The compound’s synthesis likely involves a Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, reacting 2-(carboxy(hydroxy)methyl)benzaldehyde with chloroacetone under acidic or basic conditions. Key considerations include:

- Steric hindrance mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce steric clashes at the ortho-substituted phenyl group .

- Electron-withdrawing effects : The carboxy(hydroxy)methyl group may deactivate the aromatic ring; Lewis acids like AlCl₃ can enhance electrophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Q. What are the critical stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Hydrolysis risk : The β-chloroketone group is prone to hydrolysis. Store at –20°C in anhydrous DMSO or under nitrogen to prevent degradation .

- Light sensitivity : The aromatic system may undergo photodegradation; use amber vials and minimize UV exposure .

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (likely >150°C due to hydrogen bonding from the carboxy/hydroxy groups) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The chloro group’s electrophilicity is enhanced by the electron-withdrawing carboxy(hydroxy)methyl substituent, favoring SN2 mechanisms at the β-carbon .

- Molecular docking : Simulate interactions with biological nucleophiles (e.g., cysteine residues in enzymes) to identify reactive hotspots .

- Kinetic studies : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots (e.g., via HPLC monitoring of reaction progress) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- X-ray crystallography : Resolve ambiguity in tautomeric forms (e.g., keto-enol equilibrium) by determining the solid-state structure. The hydroxy group’s hydrogen-bonding network stabilizes the keto form .

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect slow exchange processes affecting peak splitting .

- Complementary techniques : Use IR/Raman spectroscopy to cross-validate functional group assignments .

Q. What strategies optimize bioactivity assays given the compound’s solubility limitations?

Methodological Answer:

- Solubility enhancement : Prepare phosphate-buffered saline (PBS) with 5% DMSO or cyclodextrin inclusion complexes .

- Enzyme inhibition assays : Use fluorescence-based protocols (e.g., tryptophan quenching for binding studies) to detect low-concentration activity .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify labile sites (e.g., chloro group) .

Q. How does the carboxy(hydroxy)methyl substituent influence intermolecular interactions in crystal packing?

Methodological Answer:

- Hydrogen-bonding analysis : X-ray data reveals O–H···O and O–H···Cl interactions between adjacent molecules, forming 2D sheets. The hydroxy group donates to the carbonyl oxygen (d = 2.8–3.0 Å), while the carboxy group accepts from neighboring hydroxyls .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., 40% O···H, 25% Cl···H) using CrystalExplorer .

- Thermal expansion : Correlate packing density (from crystallographic density) with thermal stability via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.